Diethyl (acetylamino)(3-nitrobenzyl)malonate
Overview
Description
Diethyl (acetylamino)(3-nitrobenzyl)malonate is an organic compound with the molecular formula C16H20N2O7 It is a derivative of malonic acid and is characterized by the presence of an acetylamino group and a nitrobenzyl group attached to the malonate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (acetylamino)(3-nitrobenzyl)malonate typically involves the following steps:
Formation of the Malonate Core: Diethyl malonate is prepared by the esterification of malonic acid with ethanol in the presence of an acid catalyst.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced through a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Diethyl (acetylamino)(3-nitrobenzyl)malonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: Diethyl (amino)(3-aminobenzyl)malonate.
Hydrolysis: Malonic acid derivatives.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (acetylamino)(3-nitrobenzyl)malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the synthesis of specialty chemicals and intermediates for the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of diethyl (acetylamino)(3-nitrobenzyl)malonate depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. The acetylamino group can also participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Diethyl (acetylamino)(3-nitrobenzyl)malonate can be compared with other malonate derivatives such as:
Diethyl (acetylamino)(4-nitrobenzyl)malonate: Similar structure but with the nitro group in the para position.
Diethyl (acetylamino)(2-nitrobenzyl)malonate: Similar structure but with the nitro group in the ortho position.
Diethyl (amino)(3-nitrobenzyl)malonate: Lacks the acetyl group, making it more reactive in certain reactions.
Properties
IUPAC Name |
diethyl 2-acetamido-2-[(3-nitrophenyl)methyl]propanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O7/c1-4-24-14(20)16(17-11(3)19,15(21)25-5-2)10-12-7-6-8-13(9-12)18(22)23/h6-9H,4-5,10H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHDKDFOJBEZEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])(C(=O)OCC)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40969384 | |
Record name | N-{1,3-Diethoxy-2-[(3-nitrophenyl)methyl]-1,3-dioxopropan-2-yl}ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40969384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5432-19-9 | |
Record name | NSC22683 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-{1,3-Diethoxy-2-[(3-nitrophenyl)methyl]-1,3-dioxopropan-2-yl}ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40969384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.